Cas no 1105215-89-1 (N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide)
![N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide structure](https://ja.kuujia.com/scimg/cas/1105215-89-1x500.png)
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 化学的及び物理的性質
名前と識別子
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- 4,5-Dihydro-N-(4-methoxy-2-methylphenyl)-8-methyl-4-oxo-3H-pyrimido[5,4-b]indole-3-acetamide
- N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide
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- インチ: 1S/C21H20N4O3/c1-12-4-6-17-15(8-12)19-20(24-17)21(27)25(11-22-19)10-18(26)23-16-7-5-14(28-3)9-13(16)2/h4-9,11,24H,10H2,1-3H3,(H,23,26)
- InChIKey: NLIXQMXEHZWLRQ-UHFFFAOYSA-N
- ほほえんだ: N1C2=C(C=C(C)C=C2)C2N=CN(CC(NC3=CC=C(OC)C=C3C)=O)C(=O)C1=2
じっけんとくせい
- 密度みつど: 1.34±0.1 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
- 酸性度係数(pKa): 13.20±0.70(Predicted)
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F3382-7094-1mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 1mg |
$54.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-5μmol |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 5μl |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-3mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 3mg |
$63.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-10mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 10mg |
$79.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-10μmol |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 10μl |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-5mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 5mg |
$69.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-2mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 2mg |
$59.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-4mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 4mg |
$66.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-2μmol |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 2μl |
$57.0 | 2023-04-26 | |
Life Chemicals | F3382-7094-15mg |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide |
1105215-89-1 | 90%+ | 15mg |
$89.0 | 2023-04-26 |
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide 関連文献
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María Balaguer,Chung-Yul Yoo,Henny J. M. Bouwmeester,Jose M. Serra J. Mater. Chem. A, 2013,1, 10234-10242
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Zhiping Yan,Zijun Sun,Xiang Liu,Hongxing Jia,Pingwu Du Nanoscale, 2016,8, 4748-4756
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Beibei Wang,Huaixi Chen,Wuqian Guo,Yi Liu,Shiguo Han,Lina Hua,Liwei Tang,Junhua Luo J. Mater. Chem. C, 2021,9, 17349-17356
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Monika Kos,Anita Jemec Kokalj,Gordana Glavan,Gregor Marolt,Primož Zidar,Janko Božič,Sara Novak,Damjana Drobne Environ. Sci.: Nano, 2017,4, 2297-2310
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6. Characterization of DcsC, a PLP-independent racemase involved in the biosynthesis of d-cycloserine†David Dietrich,Marco J. van Belkum,John C. Vederas Org. Biomol. Chem., 2012,10, 2248-2254
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Li Tao,Wei Zhang,Yaxin Zhang,Mei Zhang,Yueying Zhang,Xing Niu,Qing Zhao,Zhenxing Liu,Yuyin Li,Aipo Diao Food Funct., 2021,12, 2914-2924
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Li Liaoliao,Jiang Haifu,Tian Dongbo,Qin Wei,Liu Changwei RSC Adv., 2018,8, 21728-21734
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Po-Jung Huang Dalton Trans., 2020,49, 16970-16978
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamideに関する追加情報
Introduction to N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide and Its Significance in Modern Chemical Biology
N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide, with the CAS number 1105215-89-1, represents a compound of considerable interest in the realm of chemical biology and pharmaceutical research. This molecule, characterized by its intricate structural framework, has garnered attention due to its potential applications in the development of novel therapeutic agents. The structural composition of this compound includes a phenyl ring substituted with methoxy and methyl groups, fused to a pyrimido[5,4-b]indole core, which is further connected to an acetamide moiety. Such a structure suggests a high degree of molecular complexity, which may contribute to its unique biological activities.
The significance of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide lies in its potential as a scaffold for drug discovery. The pyrimido[5,4-b]indole moiety is a known pharmacophore that has been extensively studied for its role in various biological processes. This heterocyclic system is often associated with compounds that exhibit significant pharmacological activity, including anti-inflammatory, antimicrobial, and anticancer properties. The presence of the acetamide group further enhances the compound's potential by providing a site for further functionalization and interaction with biological targets.
In recent years, there has been a surge in research focused on developing small molecules that can modulate biological pathways associated with diseases. N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has been identified as a promising candidate for such endeavors due to its structural features. The compound's ability to interact with specific enzymes and receptors has been hypothesized to be key in its potential therapeutic applications. For instance, studies have suggested that molecules containing the pyrimido[5,4-b]indole scaffold may interfere with key signaling pathways involved in cancer progression.
The synthesis of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide involves a multi-step process that requires precise control over reaction conditions and reagent selection. The synthesis typically begins with the preparation of the pyrimido[5,4-b]indole core through cyclization reactions involving appropriate precursors. This core is then functionalized to introduce the acetamide group at the correct position. Subsequent steps involve the attachment of the phenyl ring substituted with methoxy and methyl groups. Each step in the synthesis must be carefully optimized to ensure high yield and purity of the final product.
The pharmacological evaluation of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide has revealed several interesting properties. In vitro studies have demonstrated that this compound exhibits inhibitory activity against various enzymes implicated in disease pathways. For example, preliminary data suggest that it may inhibit kinases involved in cancer cell proliferation. Additionally, the compound has shown promise in reducing inflammation by modulating cytokine production. These findings underscore its potential as a lead compound for further development into therapeutic agents.
The structural features of N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxyo 3h 44 h 55 h-pyrimido [55 44 b-indol -33 yl}}acetamide also make it an attractive candidate for computational studies aimed at understanding its mechanism of action. Molecular modeling techniques can be employed to predict how this compound interacts with biological targets at the atomic level. Such insights can guide medicinal chemists in designing derivatives with enhanced potency and selectivity. Furthermore,the use of virtual screening methods allows researchers to rapidly identify potential binding sites on target proteins,which can accelerate the drug discovery process.
The development of novel therapeutic agents relies heavily on advancements in synthetic chemistry and biotechnology。N-(
In conclusion,N-(
1105215-89-1 (N-(4-methoxy-2-methylphenyl)-2-{8-methyl-4-oxo-3H,4H,5H-pyrimido[5,4-b]indol-3-yl}acetamide) 関連製品
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